molecular formula C16H22O6 B1163859 tetranor-PGDM lactone

tetranor-PGDM lactone

Cat. No.: B1163859
M. Wt: 310.3
InChI Key: KRZCZJUXOKTLEH-BZPMIXESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on Prostanoid Metabolite Discovery

The journey into the world of prostanoids began in the 1930s when substances that could lower blood pressure and contract intestinal and uterine muscle were discovered in seminal fluid. ahajournals.orgtaylorandfrancis.com These compounds were initially thought to originate from the prostate gland, leading to the name "prostaglandins". ahajournals.orgwikipedia.org It wasn't until later that researchers confirmed their production in the seminal vesicles and eventually in almost every tissue in the body. wikipedia.org

The pioneering work of Sune Bergström, Bengt Samuelsson, and John Vane, who were awarded the Nobel Prize in Physiology or Medicine in 1982, was instrumental in isolating and determining the structure of several prostaglandins (B1171923) and discovering their biosynthesis. ahajournals.orggerli.com This foundational research paved the way for understanding how aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting prostaglandin (B15479496) synthesis. ahajournals.orgwikipedia.org

The discovery of prostaglandin-like compounds formed through non-enzymatic free radical mechanisms, known as isoprostanes, was first reported between 1975 and 1981. gerli.com A significant breakthrough came in 1990 with the discovery of prostaglandin F2-like compounds in humans. gerli.com The subsequent identification of various metabolites, including tetranor-PGDM, has been crucial for tracking the in vivo production of primary prostaglandins like PGD2. nih.gov Tetranor-PGDM was identified as a major urinary metabolite of PGD2, detectable in both humans and mice, making it a valuable biomarker. nih.govnetascientific.comcaymanchem.com

Structural Classification and Nomenclature within Prostaglandin D Metabolites

Prostaglandins are a class of eicosanoids, which are signaling molecules derived from 20-carbon fatty acids. wikipedia.orgglowm.com The basic structure of a prostaglandin features a 20-carbon skeleton with a five-carbon ring. wikipedia.org Prostaglandins are categorized into different series (e.g., A, B, C, D, E, F, G, H) based on the functional groups attached to the cyclopentane (B165970) ring. glowm.comaltmeyers.org A subscript number indicates the number of double bonds in the side chains. wikipedia.orgglowm.com

Prostaglandin D2 (PGD2) belongs to the D series of prostaglandins. altmeyers.org Its metabolites are named based on the structural modifications they undergo. "Tetranor" signifies the removal of four carbon atoms from the parent molecule through beta-oxidation. researchgate.net "PGDM" stands for Prostaglandin D Metabolite.

Tetranor-PGDM lactone is a specific form of tetranor-PGDM. glpbio.comcaymanchem.com It is characterized as a medium-chain keto acid derivative. hmdb.ca The lactone is a cyclic ester, which in this case, is a closed-ring form of tetranor-PGDM. glpbio.comcaymanchem.com While tetranor-PGDM is a recognized urinary metabolite of PGD2, the specific formation of its lactone form within biological samples is an area that requires further investigation. glpbio.comcaymanchem.com

Compound NameAbbreviation/SynonymKey Structural Features
Prostaglandin D2PGD220-carbon skeleton with a cyclopentane ring, two hydroxyl groups, and one keto group.
Tetranor-PGDMTetranor-Prostaglandin D MetabolitePGD2 metabolite with four carbons removed via β-oxidation.
This compound-A closed, cyclic ester form of tetranor-PGDM.

Biosynthetic Lineage from Prostaglandin D2 (PGD2)

The biosynthesis of prostanoids is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane. ahajournals.orgbioscientifica.com

The pathway proceeds as follows:

Arachidonic Acid to PGH2: The enzyme cyclooxygenase (COX), existing as two main isoforms (COX-1 and COX-2), converts arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). bioscientifica.comnih.gov

PGH2 to PGD2: PGH2 is then isomerized to PGD2 by the action of prostaglandin D synthases (PGDS). nih.govwikipedia.org There are two primary types of PGDS: lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (HPGDS). caymanchem.comnih.gov L-PGDS is found in the central nervous system and male genital organs, while HPGDS is present in immune cells like mast cells. caymanchem.comnih.govhmdb.ca

Metabolism of PGD2: PGD2 is rapidly metabolized in the body. One of the key metabolic routes involves the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group. bioscientifica.comnih.gov Subsequent reactions, including beta-oxidation, lead to the shortening of the carboxylic acid side chain. researchgate.net

Formation of Tetranor-PGDM: Through a series of enzymatic steps including oxidation, PGD2 is converted into 13,14-dihydro-15-keto-prostaglandin D2. researchgate.net This intermediate then undergoes β-oxidation, resulting in the formation of the urinary metabolite tetranor-PGDM. researchgate.net

Formation of this compound: Tetranor-PGDM possesses a unique lower sidechain that can undergo a reversible cyclization to form this compound. lookchem.com However, the precise mechanisms and conditions for the formation of this compound in biological systems have not been fully elucidated. glpbio.comcaymanchem.com

PrecursorEnzyme(s)Product
Arachidonic AcidCyclooxygenase (COX)Prostaglandin H2 (PGH2)
Prostaglandin H2 (PGH2)Prostaglandin D Synthase (PGDS)Prostaglandin D2 (PGD2)
Prostaglandin D2 (PGD2)15-hydroxyprostaglandin dehydrogenase, 15-oxoprostaglandin 13-oxidase13,14-dihydro-15-keto prostaglandin D2
13,14-dihydro-15-keto prostaglandin D2β-oxidation enzymesTetranor-PGDM
Tetranor-PGDM(Spontaneous/Enzymatic)This compound

Current Research Significance and Open Questions for this compound

Tetranor-PGDM is recognized as an abundant urinary metabolite of PGD2 in both humans and mice, making it a reliable biomarker for endogenous PGD2 production. netascientific.comglpbio.comcaymanchem.com Its measurement is particularly relevant in the context of allergic diseases, such as asthma and food allergies, where mast cell activation leads to a significant release of PGD2. caymanchem.comnih.gov For instance, elevated levels of urinary tetranor-PGDM have been observed in patients with food allergies. nih.gov

The lactone form, this compound, is primarily utilized in research as an internal standard for the precise quantification of tetranor-PGDM in biological samples using mass spectrometry techniques. glpbio.comcaymanchem.comevitachem.com This is crucial for ensuring the accuracy of measurements in clinical and research settings.

Despite its utility, several questions regarding this compound remain:

In Vivo Formation: A key unanswered question is whether this compound is formed endogenously in significant amounts or if it is primarily an artifact of sample handling and storage. glpbio.comcaymanchem.com The conditions under which the cyclization of tetranor-PGDM to its lactone form occurs in biological systems are not well understood.

Biological Activity: The potential biological activity of this compound itself is largely unexplored. It is unknown if it interacts with any prostanoid receptors or has any distinct signaling functions.

Clinical Utility: While tetranor-PGDM is a valuable biomarker, the specific diagnostic or prognostic value of measuring the lactone form, if any, has not been established.

Further research is needed to elucidate the formation, biological role, and clinical relevance of this compound, which could provide a more nuanced understanding of PGD2 metabolism and its implications in health and disease.

Properties

Molecular Formula

C16H22O6

Molecular Weight

310.3

InChI

InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20)/t11-,12-,14+/m1/s1

InChI Key

KRZCZJUXOKTLEH-BZPMIXESSA-N

SMILES

O=C(CCCCC(O)=O)CC[C@H]1C(C[C@H]2[C@@H]1CCC(O2)=O)=O

Synonyms

tetranor-Prostaglandin D Metabolite lactone

Origin of Product

United States

Elucidation of Biosynthetic and Metabolic Pathways Involving Tetranor Pgdm Lactone

Initial PGD2 Biosynthesis and Enzymatic Precursors

The journey from arachidonic acid to PGD2 is initiated by the cyclooxygenase (COX) enzymes and finalized by PGD synthases. This process is tightly regulated and crucial for the production of various prostaglandins (B1171923) involved in physiological and pathological processes.

Role of Cyclooxygenase (COX) Isoforms in PGD2 Production

The first committed step in the biosynthesis of PGD2 is the conversion of arachidonic acid into the unstable intermediate, prostaglandin (B15479496) H2 (PGH2). This reaction is catalyzed by the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. nih.govresearchgate.net

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions. nih.govwisdomlib.org These include protecting the gastrointestinal tract lining and maintaining kidney function and platelet aggregation. verywellhealth.com

COX-2: In contrast, COX-2 is typically inducible and its expression is upregulated at sites of inflammation in response to inflammatory stimuli. nih.govwisdomlib.orgverywellhealth.com It is the primary source of prostaglandins involved in pain and inflammation. nih.gov

Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to PGH2, which then serves as the substrate for various downstream synthases to produce different prostaglandins, including PGD2. researchgate.netnih.gov

PGD Synthase Enzymes (Lipocalin-Type and Hemopoietic) in PGD2 Formation

The final step in the biosynthesis of PGD2 is the isomerization of PGH2 to PGD2, a reaction catalyzed by prostaglandin D synthases (PGDS). There are two distinct types of PGDS that have been identified: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS). nih.govnih.gov

Lipocalin-Type PGD Synthase (L-PGDS): L-PGDS is primarily found in the central nervous system, male genital organs, and the human heart. nih.govnih.gov It is secreted into the cerebrospinal fluid and seminal plasma. nih.gov Functionally, L-PGDS acts as a dual-function protein; it not only catalyzes the production of PGD2 but also binds to and transports small lipophilic molecules. nih.govnih.gov This enzyme is glutathione-independent. proteopedia.org

Hematopoietic PGD Synthase (H-PGDS): H-PGDS is a cytosolic enzyme that is widely distributed in peripheral tissues. nih.gov It is predominantly expressed in immune cells such as mast cells and antigen-presenting cells. nih.govrndsystems.com The activity of H-PGDS is dependent on the presence of glutathione (B108866). proteopedia.orgnih.gov

The differential tissue distribution and cofactor requirements of these two synthases allow for the tissue-specific production and regulation of PGD2.

Systemic Metabolism of PGD2 to Tetranor-PGDM

Once synthesized, PGD2 is rapidly metabolized into various products. A major metabolic pathway involves a series of enzymatic reactions that ultimately lead to the formation of tetranor-PGDM, a major urinary metabolite of PGD2. nih.govresearchgate.netnih.govmedchemexpress.com

Beta-Oxidation Pathway in Urinary Metabolite Formation

A key process in the metabolism of PGD2 is beta-oxidation. This catabolic process involves the sequential cleavage of two-carbon units from the fatty acid chain of the prostaglandin. wikipedia.org In the context of PGD2 metabolism, beta-oxidation occurs in peroxisomes and is responsible for shortening the carboxyl side chain of the molecule, leading to the formation of tetranor metabolites, so named because they have four fewer carbons than the parent compound. wikipedia.orgnih.gov This process is crucial for the eventual excretion of prostaglandin metabolites in the urine. nih.gov

Role of 15-Hydroxy Prostaglandin Dehydrogenase and 15-Oxoprostaglandin 13-Oxidase

The initial and rate-limiting step in the catabolism of prostaglandins is catalyzed by the enzyme 15-hydroxy prostaglandin dehydrogenase (15-PGDH). wikipedia.orgtaylorandfrancis.com This enzyme oxidizes the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-PGD2. wikipedia.orgnih.gov This conversion results in a significant reduction in the biological activity of the prostaglandin. taylorandfrancis.com

Following the action of 15-PGDH, the enzyme 15-oxoprostaglandin 13-oxidase further metabolizes the 15-keto-prostaglandin. The combined action of these enzymes, along with beta-oxidation, leads to the formation of the stable urinary metabolite, tetranor-PGDM. nih.gov

Intramolecular Cyclization and Lactonization to Tetranor-PGDM Lactone

The final step in the formation of this compound is a chemical transformation known as intramolecular cyclization or lactonization. This process involves the formation of a cyclic ester, or lactone, from a molecule that contains both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. tutorchase.comyoutube.comwikipedia.org

In the case of tetranor-PGDM, which is a hydroxy acid, the hydroxyl group can nucleophilically attack the carbonyl carbon of the carboxylic acid group within the same molecule. youtube.com This intramolecular esterification results in the formation of a stable ring structure, the delta-lactone, with the elimination of a water molecule. tutorchase.comyoutube.com The formation of five- and six-membered rings, such as the delta-lactone, is often spontaneous due to their thermodynamic stability. pearson.com This non-enzymatic cyclization converts tetranor-PGDM into its lactone form, this compound. google.com

Chemical Equilibrium and Biological Favorability of Lactone Formation

This compound exists as a closed-form derivative of tetranor-PGDM. caymanchem.com The formation of the lactone is an intramolecular esterification reaction, creating a cyclic ester from the parent molecule's carboxylic acid and hydroxyl groups. While this reaction is a known chemical possibility, the specific dynamics of its formation within biological systems have not been extensively evaluated. caymanchem.com In principle, the equilibrium between the open-chain tetranor-PGDM and its lactone form would be governed by standard chemical principles, where the stability of the resulting lactone ring structure plays a significant role.

Factors Influencing Lactone Formation in Biological Samples

The precise factors that influence the formation of this compound in biological matrices such as urine have not been fully elucidated. caymanchem.com However, general principles of lactonization suggest that pH is a critical factor; acidic conditions typically favor the formation of lactones from their corresponding hydroxy acids. The complex composition of biological fluids like urine could also contain components that may either catalyze or inhibit this cyclization. The presence of various endogenous substances in urine has been shown to interfere with immunoassays for tetranor-PGDM, suggesting that the sample matrix can significantly impact the state and measurement of the metabolite. nih.gov

Interrelationship with Other Tetranor-Prostanoid Metabolites

The metabolic pathway of PGD2 and its metabolites is part of a larger network of prostanoid catabolism. The structural similarities between different prostaglandin series lead to parallel, and sometimes interconnected, metabolic fates.

Tetranor-Prostaglandin J Metabolite (tetranor-PGJM) Formation and Dehydration Pathways

Tetranor-PGJM is a structurally related metabolite that can be formed directly from tetranor-PGDM. google.com The conversion involves the dehydration of the β-hydroxyketone structure within tetranor-PGDM. This reaction eliminates a molecule of water, consisting of the hydroxyl group at the 9-position and an adjacent proton, to create the characteristic cyclopentenone structure of tetranor-PGJM. google.com This dehydration can occur spontaneously under certain conditions and is considered to be an essentially irreversible process. google.com Despite this formation pathway, tetranor-PGJM is typically not detected in mammalian urine, likely because it is rapidly conjugated with glutathione and other nucleophiles. google.com

Metabolic Connections to Tetranor-Prostaglandin E Metabolite (tetranor-PGEM) and Tetranor-Prostaglandin A Metabolite (tetranor-PGAM)

The metabolism of Prostaglandin E2 (PGE2) follows a pathway analogous to that of PGD2, yielding tetranor-PGEM as its major urinary metabolite. nih.gov This process also involves initial degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by β- and ω-oxidation. nih.gov A direct metabolic link between the E and A series of tetranor metabolites has been established in analytical settings. An acid-catalyzed dehydration of tetranor-PGEM leads to the formation of tetranor-PGA-M, a method used for the quantification of tetranor-PGEM. researchgate.net This chemical conversion mirrors the spontaneous dehydration of tetranor-PGDM to tetranor-PGJM, highlighting a common transformation pathway for these metabolites.

Comparative Metabolic Profiles Across Prostanoid Series

The major prostanoid series, including PGD2, PGE2, and PGF2α, undergo similar catabolic processes, resulting in corresponding tetranor metabolites that serve as urinary biomarkers for their systemic production. nih.gov The primary pathway for all involves enzymatic oxidation and chain shortening. Tetranor-PGDM is the major urinary metabolite of PGD2, while tetranor-PGEM is the primary urinary metabolite of PGE2. nih.gov The table below summarizes the comparative metabolic endpoints for these prostanoid series.

Parent ProstanoidKey Metabolic StepsMajor Urinary Tetranor MetaboliteTypical Concentration in Healthy Humans (ng/mg creatinine)
Prostaglandin D2 (PGD2)15-PGDH pathway, β-oxidation, ω-oxidationtetranor-PGDM0.3 - 2.5 nih.gov
Prostaglandin E2 (PGE2)15-PGDH pathway, β-oxidation, ω-oxidationtetranor-PGEM2.6 - 7.4 nih.gov
Prostaglandin F2α (PGF2α)15-PGDH pathway, β-oxidation, ω-oxidationtetranor-PGFMData not consistently reported in comparative reviews

Sophisticated Analytical Techniques for the Quantitative and Qualitative Assessment of Tetranor Pgdm Lactone

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry has become the cornerstone for the analysis of tetranor-PGDM lactone, providing unparalleled sensitivity and specificity. Both liquid and gas chromatography-based methods are employed, each with specific considerations for method development and application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely utilized and robust method for the quantification of this compound in biological samples, such as urine. researchgate.netnih.gov The development of a reliable LC-MS/MS method requires careful optimization of chromatographic separation and mass spectrometric detection parameters.

The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient of an aqueous solution with a buffer (e.g., ammonium (B1175870) carbonate with ammonium hydroxide) and an organic solvent like acetonitrile (B52724)/methanol. nih.gov This setup allows for the effective separation of this compound from other urinary metabolites.

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov The electrospray ionization (ESI) source is commonly operated in the negative ion mode for this compound. nih.gov A validated high-throughput online SPE-LC-MS/MS method reported a quantifiable range of 0.2-40 ng/ml for tetranor-PGDM in human urine, demonstrating excellent precision and accuracy with coefficients of variation (%CV) and bias (%Bias) under 15%. nih.govcaymanchem.com

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterConditionReference
ChromatographyReverse Phase UPLC/HPLC nih.gov
ColumnACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm I.D.) nih.gov
Mobile Phase A10 mM ammonium carbonate with 0.1% ammonium hydroxide (B78521) in water nih.gov
Mobile Phase B0.1% ammonium hydroxide in acetonitrile/methanol (75/25) nih.gov
Flow Rate0.25 mL/min (gradient) nih.gov
Ionization ModeElectrospray Ionization (ESI), Negative nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Reportable Range0.2-40 ng/ml in human urine nih.govcaymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable method for the analysis of this compound and other prostaglandin (B15479496) metabolites. caymanchem.com The use of GC-MS for this class of compounds has a long history and is noted for its high sensitivity and reproducibility, particularly when using negative ion chemical ionization (NICI). nih.gov

A critical consideration for GC-MS analysis of non-volatile compounds like prostaglandins (B1171923) is the necessity of chemical derivatization. oup.commdpi.com This multi-step process is required to convert the polar, non-volatile analyte into a thermally stable and volatile derivative suitable for gas chromatography. rsc.org Common derivatization steps for prostaglandins include:

Esterification: To convert carboxylic acid groups into esters (e.g., pentafluorobenzyl esters).

Oximation: To derivatize ketone groups.

Silylation: To convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). mdpi.com

Although effective, derivatization can be laborious and introduces potential for sample loss or unwanted side reactions. researchgate.net The availability of deuterated internal standards for this compound intended for GC- or LC-MS analysis facilitates accurate quantification by correcting for variability during sample preparation and analysis. caymanchem.com The rise of LC-MS/MS, which generally does not require derivatization, has led to its wider adoption for high-throughput analysis of these metabolites. mdpi.comrsc.org

Optimization of Ionization and Fragmentation Parameters

Maximizing the signal intensity and specificity in mass spectrometry hinges on the careful optimization of ionization and fragmentation parameters. For lactone-containing structures like tetranor-PGDM, this is a critical step in method development.

In electrospray ionization (ESI), source parameters such as interface temperature and ionization voltage significantly impact analyte signal. Higher interface temperatures can increase thermal energy, potentially leading to in-source fragmentation, which can be either detrimental or beneficial depending on the analytical goal. For complex molecules, finding the optimal balance is key to maximizing the abundance of the desired precursor ion.

Within the mass spectrometer, collision-induced dissociation (CID) parameters are optimized to ensure efficient and reproducible fragmentation of the precursor ion into specific product ions for MRM assays. The principal fragmentation patterns for lactones often involve sequential losses of water (H₂O) and carbon monoxide (CO). Understanding these pathways is essential for selecting the most intense and specific fragment ions for quantification, thereby enhancing the sensitivity and reliability of the assay.

Advanced Sample Preparation and Extraction Methodologies

The complexity of biological matrices such as urine and plasma necessitates robust sample preparation to remove interferences and concentrate the analyte of interest prior to MS analysis.

Solid-Phase Extraction (SPE) Protocols for Biological Matrices

Solid-phase extraction (SPE) is the most effective and commonly used technique for the extraction of this compound from biological fluids. researchgate.net The protocol typically involves using a polymeric reversed-phase sorbent.

A representative SPE protocol for extracting tetranor-PGDM from a urine sample involves the following steps:

Sample Pre-treatment: The urine sample is diluted, often with a weak acid like formic acid. researchgate.net

Cartridge Conditioning: The SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) is preconditioned sequentially with a solvent like acetonitrile and then with water. researchgate.net

Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with solutions (e.g., water and hexane) to remove salts and other interferences. researchgate.net

Elution: The target analyte, this compound, is eluted from the cartridge with an organic solvent such as acetonitrile. researchgate.net

The eluate is then typically dried and reconstituted in a solution compatible with the LC-MS mobile phase. researchgate.net Studies have demonstrated high recovery rates for tetranor-PGDM using optimized SPE protocols, often ranging from 82.3% to 113.5%. researchgate.net

Table 2: Research Findings on SPE Recovery for Tetranor-PGDM

Study FocusMatrixSPE SorbentAverage RecoveryReference
Development of Monoclonal Antibody-Based EIAArtificial UrineHLB μElution plate82.3% to 113.5% researchgate.net
LC-MS/MS Analysis ConfirmationArtificial UrineHLB μElution plate77.1% researchgate.net

High-Throughput Online SPE-LC-MS/MS Systems

To overcome the time-consuming and labor-intensive nature of manual (off-line) SPE, high-throughput online SPE-LC-MS/MS systems have been developed. caymanchem.comnih.gov These integrated systems automate the entire process from sample extraction to detection, significantly increasing sample throughput and reducing manual error. caymanchem.comnih.gov

In an online system, the sample is directly injected and passed through a small SPE cartridge. After a rapid extraction and washing phase, a valve switches to place the SPE cartridge in line with the analytical LC column. The retained analytes are then eluted from the SPE cartridge directly onto the analytical column for separation and subsequent MS detection. This approach minimizes sample handling and solvent consumption, making it a cost-effective and efficient solution for large-scale clinical or research studies requiring the measurement of this compound. caymanchem.comnih.gov

Immunochemical Detection Systems

Immunochemical detection systems offer a highly sensitive and specific approach for the quantification of this compound in biological matrices. These systems are predicated on the specific binding interaction between an antibody and the target analyte, this compound. The development of these immunoassays has been a significant advancement for research in areas where this prostaglandin D2 metabolite serves as a key biomarker. nih.govnih.gov

Monoclonal Antibody Generation and Characterization for Tetranor-PGDM

The foundation of a reliable immunochemical detection system is the generation of high-affinity, specific monoclonal antibodies (MAbs). For tetranor-PGDM, this process involves the immunization of mice with a tetranor-PGDM conjugate. nih.govnih.gov Typically, tetranor-PGDM is conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to enhance its immunogenicity. nih.gov Spleen cells from the immunized mice are then isolated and fused with myeloma cells to produce hybridomas. nih.govnih.gov These hybridomas are subsequently screened to identify clones that secrete monoclonal antibodies with a high specificity for tetranor-PGDM. nih.govnih.gov

The characterization of the generated monoclonal antibodies is a critical step to ensure their suitability for use in a quantitative assay. This involves assessing their binding affinity and specificity. The epitopes for the monoclonal antibodies are often located in the cyclopentane (B165970) ring of the tetranor-PGDM molecule, a region distant from the site of conjugation to the carrier protein. nih.gov

Competitive Enzyme Immunoassay (EIA) Development and Validation

A competitive enzyme immunoassay (EIA) is a commonly employed format for the quantification of small molecules like tetranor-PGDM. nih.govnih.gov In this assay, there is a competition between unlabeled tetranor-PGDM (in the sample or standard) and a fixed amount of enzyme-labeled tetranor-PGDM for a limited number of binding sites on the specific monoclonal antibody that is coated on a microplate. The amount of enzyme-labeled tetranor-PGDM that binds to the antibody is inversely proportional to the concentration of unlabeled tetranor-PGDM in the sample.

The development and validation of a competitive EIA for tetranor-PGDM involve the optimization of several parameters to ensure accuracy and reliability. nih.govnih.gov This includes determining the optimal ionic strength and pH for the assay buffer. nih.govnih.gov For instance, an optimal ionic strength of 150 mM NaCl and a pH of 7.5 have been reported for a tetranor-PGDM EIA. nih.govnih.gov The validation process also includes a thorough assessment of the assay's performance characteristics. nih.govnih.gov

Specificity and Cross-Reactivity Profiles with Related Oxylipins

A crucial aspect of the validation of an immunoassay for tetranor-PGDM is the assessment of its specificity. This is determined by evaluating the cross-reactivity of the monoclonal antibody with structurally related oxylipins that may also be present in biological samples. Low cross-reactivity ensures that the assay is specifically measuring tetranor-PGDM and not other similar compounds.

In a developed competitive EIA for tetranor-PGDM, the cross-reactivity with other urinary prostaglandin metabolites such as tetranor-PGEM, tetranor-PGAM, and tetranor-PGFM has been shown to be minimal. nih.gov The competitive curves for these related metabolites are significantly shifted to the right compared to the curve for tetranor-PGDM, indicating a much lower binding affinity to the antibody. nih.gov

Cross-Reactivity of the Tetranor-PGDM EIA with Related Metabolites
MetaboliteCross-Reactivity (%)
tetranor-PGEM0.631
tetranor-PGAM3.876
tetranor-PGFM0.003

Quantitative Performance Metrics in Metabolite Analysis

The quantitative performance of an analytical method is defined by several key metrics that establish its reliability and suitability for its intended purpose. For the analysis of tetranor-PGDM, these metrics are essential for ensuring that the measurements are sensitive, accurate, and reproducible.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental parameters that define the sensitivity of an assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For a monoclonal antibody-based competitive EIA for tetranor-PGDM, the limit of detection (LOD) has been estimated to be 0.0498 ng/mL. nih.govnih.gov The range of quantitation (ROQ) for this assay was determined to be from 0.252 to 20.2 ng/mL. nih.govnih.gov The half-maximal inhibition concentration (IC50), which represents the concentration of tetranor-PGDM required to inhibit 50% of the maximum signal, was found to be 1.79 ng/mL. nih.govnih.gov

Precision, Accuracy, and Linearity Assessment in Biological Samples

The precision of an assay refers to the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.

The precision of the tetranor-PGDM EIA is typically assessed by determining the intra- and inter-assay coefficients of variation (CV). For this assay, the intra-assay variation has been reported to be between 3.9% and 6.0%, and the inter-assay variation between 5.7% and 10.4%. nih.govnih.gov

The accuracy of the method is often evaluated through recovery studies in biological matrices. In artificial urine samples spiked with known concentrations of tetranor-PGDM, the recovery has been shown to range from 82.3% to 113.5%, which is within acceptable limits. nih.govnih.gov

Linearity is assessed by analyzing serial dilutions of a sample and demonstrating a linear relationship between the expected and measured concentrations. The tetranor-PGDM EIA has demonstrated excellent linearity upon dilution, particularly after the application of solid-phase extraction (SPE) to urine samples to remove interfering components. nih.govnih.gov

Quantitative Performance of the Tetranor-PGDM EIA
ParameterValue
Limit of Detection (LOD)0.0498 ng/mL
Range of Quantitation (ROQ)0.252 to 20.2 ng/mL
Intra-Assay Variation3.9–6.0%
Inter-Assay Variation5.7–10.4%
Recovery in Artificial Urine82.3% to 113.5%

Investigation of the Biological Roles and Mechanistic Insights Associated with Tetranor Pgdm Lactone

Tetranor-PGDM as a Surrogate Marker for In Vivo PGD2 Biosynthesis

The utility of tetranor-PGDM as a biomarker stems from its direct and reliable reflection of systemic PGD2 production. researchgate.netgoogle.com It is detectable in both human and mouse urine, making it a valuable non-invasive tool for clinical and research applications. caymanchem.com

Correlation with Systemic PGD2 Production Rates

Research has firmly established that urinary levels of tetranor-PGDM correlate with the rate of PGD2 biosynthesis. interscienceinstitute.com Studies using mass spectrometry have shown that tetranor-PGDM is significantly more abundant in human urine than other PGD2 metabolites, such as 11β-PGF2α and 2,3-dinor-11β-PGF2α. nih.govresearchgate.net In mice, it is the only detectable endogenous metabolite of PGD2 in urine. researchgate.net

Controlled infusion studies have demonstrated a dose-dependent relationship between PGD2 administration and urinary excretion of its metabolites. nih.govresearchgate.net Following PGD2 infusion in mice, the increase in urinary tetranor-PGDM was substantially greater than the increases observed for 2,3-dinor-11β-PGF2α and 11β-PGF2α. researchgate.net This highlights tetranor-PGDM as the primary metabolite, confirming its suitability as a quantitative index of systemic PGD2 levels. nih.govresearchgate.net In healthy human subjects, the concentration of tetranor-PGDM in urine is typically low, ranging from 0.3 to 2.5 ng/mg of creatinine.

Table 1: Relative Abundance of PGD2 Metabolites in Urine
MetaboliteRelative Abundance in Human UrineDetectability in Mouse UrineResponse to PGD2 Infusion (Mice)
Tetranor-PGDMMost Abundant nih.govresearchgate.netOnly endogenous metabolite detectable nih.govresearchgate.netLargest dose-dependent increase nih.govresearchgate.net
2,3-dinor-11β-PGF2αLess Abundant nih.govresearchgate.netNot specified as endogenousModerate increase nih.govresearchgate.net
11β-PGF2αLess Abundant nih.govresearchgate.netNot specified as endogenousSmallest increase nih.govresearchgate.net

Utility in Assessing Cyclooxygenase Activity in Biological Systems

PGD2 is a product of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govresearchgate.net Consequently, measuring tetranor-PGDM provides an indirect assessment of COX activity. Studies in both mice and humans have explored this relationship. In mice, the deletion or knockdown of COX-1, but not COX-2, resulted in a decrease in urinary tetranor-PGDM. nih.govresearchgate.net

In humans, the administration of inhibitors that block both COX-1 and COX-2 led to the suppression of tetranor-PGDM. nih.govresearchgate.net However, selective inhibition of COX-2 alone did not cause a similar suppression. nih.govresearchgate.net These findings indicate that PGD2 biosynthesis, as reflected by urinary tetranor-PGDM, is primarily dependent on the COX-1 pathway under basal conditions. This makes tetranor-PGDM a useful biomarker for evaluating the in vivo activity of COX enzymes and the efficacy of COX-inhibiting drugs. nih.gov

Role in Modulating Cellular and Molecular Responses (Indirectly via PGD2 Pathway)

While tetranor-PGDM itself is a metabolite, its levels provide critical insights into the activity of its parent compound, PGD2, which plays significant roles in inflammation, oxidative stress, and immunological responses. caymanchem.comnih.gov

Influence on Inflammatory Pathways and Lipid Mediators

PGD2 is deeply implicated in both the initiation and resolution phases of inflammation. nih.govresearchgate.net The measurement of tetranor-PGDM has been instrumental in tracking PGD2 dynamics during inflammatory events. For instance, in a human model of systemic inflammation induced by bacterial lipopolysaccharide (LPS), urinary levels of tetranor-PGDM were coordinately elevated along with other pro-inflammatory markers. nih.govresearchgate.net This increase coincided with the pyrexial (fever) and systemic inflammatory response, while levels fell during the resolution phase. nih.govresearchgate.net This demonstrates that PGD2 production is significantly upregulated during acute inflammation, a process that can be monitored by measuring urinary tetranor-PGDM. nih.gov

Impact on Oxidative Stress Biomarker Profiles and Oxylipin Dynamics

Systemic inflammation, such as that induced by LPS, is known to activate enzymatic pathways that produce a class of bioactive lipid mediators known as oxylipins, which includes prostaglandins (B1171923). nih.govnih.gov This process is closely linked with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's antioxidant defenses. wellbeingintlstudiesrepository.orgmdpi.com

Contributions to Immunological and Allergic Response Investigations

PGD2 is a well-established mediator in allergic and immunological responses, particularly those involving mast cells. interscienceinstitute.com Conditions such as allergic asthma, anaphylaxis, and systemic mastocytosis are associated with significant PGD2 release. caymanchem.comgoogle.com Urinary tetranor-PGDM has emerged as a critical biomarker in the investigation and diagnosis of these conditions. interscienceinstitute.com

Elevated levels of urinary tetranor-PGDM have been used to identify and monitor severe food allergies and drug intolerance in asthma patients. interscienceinstitute.comnih.gov For example, niacin-induced facial flushing, a response mediated by PGD2, is accompanied by a significant increase in urinary tetranor-PGDM. nih.govresearchgate.net The measurement of this metabolite thus provides an objective tool for assessing mast cell activation and the severity of immediate allergic reactions. interscienceinstitute.comnih.gov

Table 2: Conditions Associated with Altered Tetranor-PGDM Levels
Condition/StimulusObserved Change in Tetranor-PGDMAssociated Pathway/CellReference
Systemic Inflammation (LPS-induced)IncreasedCOX-1 Pathway, Inflammatory Response nih.govresearchgate.net
Niacin AdministrationIncreasedPGD2-mediated flushing nih.govresearchgate.net
Severe Food AllergiesIncreasedMast Cell Activation interscienceinstitute.comnih.gov
Aspirin-Intolerant AsthmaIncreasedAllergic/Immunological Response nih.gov
Systemic MastocytosisIncreasedMast Cell Activation google.com

Studies in Preclinical and Mechanistic Animal Models

Mechanistic studies in animal models have been instrumental in elucidating the biosynthetic pathways leading to the formation of tetranor-PGDM, the precursor to its lactone form. These models allow for precise genetic and pharmacological manipulation to identify the key enzymes responsible for its production.

To pinpoint the enzymatic origins of Prostaglandin (B15479496) D2 (PGD2) that is subsequently metabolized to tetranor-PGDM, researchers have utilized genetic knockout and knockdown mouse models. These studies have focused on the two primary PGD synthases—lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS)—as well as the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which produce the initial PGD2 precursor, PGH2.

In mouse models, the genetic deletion of either L-PGDS or H-PGDS resulted in a discernible decrease in urinary tetranor-PGDM levels. nih.gov This indicates that both synthase enzymes contribute to the systemic pool of PGD2 in vivo. Further investigation into the COX enzymes revealed that the deletion or knockdown of COX-1, but not COX-2, led to a significant reduction in urinary tetranor-PGDM. nih.gov This finding suggests that under basal physiological conditions in mice, COX-1 is the predominant enzyme responsible for the production of PGH2 that is channeled toward PGD2 synthesis. nih.gov

Table 1: Impact of Genetic Deletion on Urinary Tetranor-PGDM Levels in Mice

Gene Deleted/Knocked Down Enzyme Effect on Urinary Tetranor-PGDM
L-PGDS Lipocalin-type PGD Synthase Decreased nih.gov
H-PGDS Hematopoietic PGD Synthase Decreased nih.gov
COX-1 Cyclooxygenase-1 Decreased nih.gov

Complementing genetic models, pharmacological studies using selective enzyme inhibitors have provided further insight into the PGD2 biosynthetic pathway in humans. By administering inhibitors of COX-1 and COX-2, researchers can assess the contribution of each enzyme to systemic PGD2 production, as reflected by urinary tetranor-PGDM levels.

Table 2: Effect of Pharmacological COX Inhibition on Human Urinary Tetranor-PGDM

Pharmacological Intervention Target Enzyme(s) Effect on Urinary Tetranor-PGDM
Non-selective COX inhibition COX-1 and COX-2 Suppressed nih.gov

The measurement of tetranor-PGDM serves as a critical biomarker in models of human disease, particularly those involving inflammatory responses where PGD2 is known to play a role.

A well-established model for systemic inflammation involves the administration of bacterial lipopolysaccharide (LPS) to human volunteers. This induces a transient inflammatory response characterized by fever and other systemic symptoms. In this model, urinary levels of tetranor-PGDM were observed to be coordinately elevated along with the inflammatory response. nih.gov As the inflammatory response resolved, the levels of the metabolite subsequently declined. nih.gov

Another relevant human model is niacin-induced flushing. The administration of niacin can cause facial flushing, a response mediated by the release of PGD2. nih.gov Studies have shown that niacin intake leads to an increase in urinary tetranor-PGDM, coinciding with the flushing symptoms. nih.gov These findings validate the utility of tetranor-PGDM as a biomarker that faithfully reflects acute modulations in PGD2 biosynthesis during specific physiological and pathological events. nih.gov

Table 3: Tetranor-PGDM Levels in Human Disease and Intervention Models

Model Condition Observation
Lipopolysaccharide (LPS) Administration Systemic Inflammation Elevated tetranor-PGDM during inflammatory phase nih.gov

Future Directions in Research on Tetranor-PGDM Lactone Bioactivity

While research has firmly established tetranor-PGDM as a reliable biomarker of in vivo PGD2 synthesis, significant questions remain, particularly concerning the biological activities of the this compound form itself.

Current knowledge about tetranor-PGDM is overwhelmingly focused on its role as a stable, urinary metabolite for quantifying PGD2 production. This compound is recognized as a closed-ring form of tetranor-PGDM. However, the extent of its formation within biological systems and whether the lactone possesses any direct biological activities of its own have not been thoroughly evaluated. Future research is needed to investigate whether this lactone is merely an inert byproduct of metabolism or if it can interact with cellular receptors or signaling pathways, potentially modulating biological responses independently of its precursor, PGD2.

The advancement of high-throughput technologies presents a significant opportunity to understand the role of the PGD2 pathway in a broader biological context. Systems biology and multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic view of complex disease processes.

Metabolomic studies have already been successfully combined with other 'omics' data to elucidate the role of other prostaglandins, such as PGE2, in the pathogenesis of diseases like Hirschsprung's disease. nih.govresearchgate.net A similar integrated strategy could be applied to diseases where PGD2 is implicated. By correlating levels of tetranor-PGDM with global changes in gene expression, protein levels, and other metabolites, researchers could uncover novel pathways influenced by PGD2 signaling. This approach could identify new biomarkers, reveal previously unknown functions of the PGD2 metabolic axis, and potentially highlight new therapeutic targets in inflammatory and other diseases.

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for tetranor-PGDM lactone to ensure stability in experimental workflows?

  • This compound is supplied as a solution in methyl acetate and must be stored at -80°C for ≥6 months. To change solvents, evaporate methyl acetate under nitrogen and reconstitute in inert gas-purged solvents like ethanol or DMSO (50 mg/ml solubility). Aqueous solutions (e.g., PBS pH 7.2) are stable for ≤1 day at 1 mg/ml . Avoid prolonged exposure to ambient temperatures or moisture, as degradation may alter metabolite quantification in biomarker studies.

Q. How is this compound detected and quantified in biological samples (e.g., urine)?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use stable isotope-labeled analogs (e.g., this compound-d6) as internal standards to correct for matrix effects. Calibration curves should span 0.1–100 ng/ml, with validation against urinary recovery rates (e.g., 80–120% accuracy) .

Q. What are the primary biological roles of this compound in PGD2 metabolism?

  • This compound is a closed-ring form of tetranor-PGDM, a urinary metabolite of prostaglandin D2 (PGD2). PGD2 regulates allergic responses, sleep physiology, and vascular tone. However, the lactone form’s biological activity remains uncharacterized, necessitating comparative studies with open-chain metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data across lipidomic studies?

  • Discrepancies often arise from:

  • Sample preparation : Incomplete solvent removal (methyl acetate residues) may interfere with LC-MS signals .
  • Matrix effects : Urinary pH or electrolyte variations alter ionization efficiency; use isotope dilution for normalization .
  • Analytical thresholds : Ensure limits of detection (LODs) are validated for low-abundance metabolites in complex matrices .

Q. What experimental designs are recommended for validating this compound as a biomarker in asthma or sleep disorder studies?

  • Cohort selection : Stratify participants by disease severity (e.g., asthma control test scores) and collect timed urine samples to correlate metabolite levels with circadian PGD2 fluctuations .
  • Controls : Include healthy controls and patients on COX inhibitors (e.g., NSAIDs) to assess PGD2 pathway specificity.
  • Multi-omics integration : Combine metabolomic data with transcriptomic profiling of PGD2 synthase (PTGDS) to identify mechanistic links .

Q. How can researchers address the instability of this compound in aqueous buffers during in vitro assays?

  • Pre-dissolve the compound in DMSO (≤0.1% final concentration) before adding to buffered solutions. For cell-based studies, use short incubation times (<6 hours) and validate metabolite integrity via parallel LC-MS checks. Avoid freeze-thaw cycles .

Q. What statistical approaches are suitable for analyzing dose-response relationships involving this compound?

  • Use nonlinear regression models (e.g., four-parameter logistic curves) for IC50/EC50 calculations. For longitudinal data (e.g., urinary excretion), apply mixed-effects models to account for intra-subject variability .

Methodological Challenges and Solutions

Q. How to optimize extraction efficiency of this compound from heterogeneous biological samples?

  • Solid-phase extraction (SPE) with C18 cartridges achieves >90% recovery from urine. Acidify samples (pH 3–4) to protonate carboxyl groups and enhance retention. Elute with methanol:acetic acid (95:5 v/v) .

Q. What are the pitfalls in interpreting this compound data in multi-omics studies?

  • False correlations : Co-eluting isomers (e.g., other eicosanoid lactones) may confound LC-MS peaks. Use high-resolution MS (HRMS) with ≥30,000 resolving power .
  • Biological relevance : Elevated lactone levels may reflect assay artifacts rather than true PGD2 activity. Validate findings with genetic knockdown of PTGDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetranor-PGDM lactone
Reactant of Route 2
tetranor-PGDM lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.